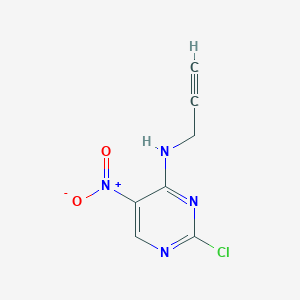

2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine

Description

2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a chloro group at the 2-position, a nitro group at the 5-position, and a prop-2-yn-1-yl group attached to the nitrogen at the 4-position of the pyrimidine ring

Properties

IUPAC Name |

2-chloro-5-nitro-N-prop-2-ynylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O2/c1-2-3-9-6-5(12(13)14)4-10-7(8)11-6/h1,4H,3H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIHAUHFUGEHIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=NC(=NC=C1[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine typically involves the following steps:

Chlorination and Nitration of Pyrimidine: The starting material, pyrimidine, undergoes chlorination using reagents such as thionyl chloride to introduce the chloro group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The prop-2-yn-1-yl group can undergo oxidative transformations.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate or molecular oxygen under light-induced conditions.

Major Products Formed

Substitution: Formation of various substituted pyrimidines.

Reduction: Formation of 2-chloro-5-amino-N-(prop-2-yn-1-yl)pyrimidin-4-amine.

Oxidation: Formation of oxidized derivatives of the prop-2-yn-1-yl group.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its nitro group may enhance the compound's ability to interact with biological targets, making it a candidate for drug development against various diseases, including cancer and bacterial infections.

Case Study: Research has shown that nitro-containing pyrimidines exhibit antitumor activity by interfering with DNA synthesis in cancer cells. For instance, derivatives of similar compounds have been tested for their efficacy against specific cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

2. Agrochemical Formulations

2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine may also find applications in agrochemicals, particularly as a potential herbicide or pesticide. The chlorinated pyrimidine derivatives are known for their herbicidal properties.

Case Study: A study evaluated the herbicidal activity of various pyrimidine derivatives against common agricultural weeds. The results indicated that certain derivatives could effectively inhibit weed growth without adversely affecting crop yield.

3. Material Science

In material science, the compound can be utilized as a building block for synthesizing polymers or other materials with specific properties. Its unique structure allows for modifications that can lead to materials with enhanced thermal stability or chemical resistance.

Case Study: Researchers have synthesized copolymers using 2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine as one of the monomers, resulting in materials with improved mechanical properties suitable for industrial applications.

Data Table: Summary of Applications

| Application Area | Description | Relevant Studies |

|---|---|---|

| Pharmaceutical | Potential anticancer and antibacterial agent | Studies on DNA synthesis inhibition |

| Agrochemical | Possible herbicide or pesticide | Evaluation of herbicidal activity |

| Material Science | Building block for polymers | Synthesis of copolymers with enhanced properties |

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the prop-2-yn-1-yl group can engage in covalent bonding with nucleophilic sites on proteins or enzymes. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

2-chloro-5-nitropyrimidine: Lacks the prop-2-yn-1-yl group.

5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine: Lacks the chloro group.

2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine: Lacks the nitro group.

Uniqueness

2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both chloro and nitro groups, along with the prop-2-yn-1-yl moiety, allows for diverse chemical transformations and interactions with biological targets.

Biological Activity

2-Chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Its unique structure, featuring both chloro and nitro groups along with a prop-2-yn-1-yl moiety, suggests potential biological activity, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical properties of 2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClN4O2 |

| Molar Mass | 212.59 g/mol |

| Density | 1.564 g/cm³ |

| Boiling Point | 457.6 °C |

| pKa | -1.28 |

| CAS Number | 1695701-05-3 |

The biological activity of 2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine is attributed to its interaction with various molecular targets. The nitro group can participate in redox reactions, while the prop-2-yn-1-yl group may form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine exhibit significant antimicrobial activity. For instance, research on nitro-containing pyrimidines has shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies

- Antibacterial Activity : A study examining a series of pyrimidine derivatives found that modifications to the nitro and chloro groups enhanced antibacterial efficacy. The compound demonstrated complete inhibition of bacterial growth within a short time frame (8 hours) against S. aureus and E. coli .

- Biodegradation Studies : Research on microbial degradation revealed that strains capable of utilizing similar nitro-pyrimidine compounds could effectively degrade these substances as carbon and nitrogen sources, indicating potential environmental applications .

- Therapeutic Potential : Investigations into the structure–activity relationship (SAR) of DPP-IV inhibitors highlighted how modifications in pyrimidine structures could lead to enhanced therapeutic profiles for treating conditions such as type 2 diabetes .

Comparative Analysis

The uniqueness of 2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine can be compared with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-(prop-2-yn-1-yl)pyrimidin | Lacks nitro group | Reduced antimicrobial activity |

| 5-Nitro-N-(prop-2-yn-1-yl)pyrimidin | Lacks chloro group | Moderate antibacterial properties |

| 2-Chloro-N-(prop-2-yn-1-yl)pyrimidin | Lacks nitro group | Limited biological efficacy |

Q & A

Basic: What are the key spectroscopic techniques for confirming the structure of 2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine?

Answer:

Structural confirmation requires a combination of ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) .

- ¹H NMR identifies protons in the alkyne (prop-2-yn-1-yl) group (δ ~2.5 ppm for the terminal proton) and aromatic protons on the pyrimidine ring (δ ~8.0–9.0 ppm for nitro-substituted positions).

- ¹³C NMR resolves carbons in the pyrimidine ring (C2, C4, C5, C6) and the alkyne substituent (sp-hybridized carbons at ~70–80 ppm).

- HRMS verifies the molecular ion peak at m/z 212.60 (C₇H₅ClN₄O₂) with isotopic patterns matching chlorine .

For crystalline samples, X-ray diffraction using SHELXL software can resolve bond angles and confirm stereoelectronic effects of the nitro and alkyne groups .

Basic: What is the molecular formula and weight of 2-chloro-5-nitro-N-(prop-2-yn-1-yl)pyrimidin-4-amine?

Answer:

- Molecular Formula: C₇H₅ClN₄O₂

- Molecular Weight: 212.60 g/mol

The nitro (-NO₂) and alkyne (-C≡CH) groups contribute to its electrophilic reactivity and potential for click chemistry applications .

Advanced: How can reaction conditions be optimized for synthesizing this compound to improve yield?

Answer:

Optimization strategies include:

- Solvent Selection: Dichloromethane (DCM) or THF minimizes side reactions, as seen in analogous pyrimidine syntheses .

- Catalysts: Use of DIPEA (N,N-diisopropylethylamine) as a base enhances nucleophilic substitution at the C4 position of the pyrimidine ring.

- Temperature Control: Reactions at 0–25°C reduce decomposition of the nitro group.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product from byproducts like 5-nitro regioisomers.

Yields can vary from 17% to 54% depending on substituent steric effects, as observed in similar chloropyrimidine-amine couplings .

Advanced: How do electronic effects of the nitro and alkyne groups influence the compound’s reactivity?

Answer:

- Nitro Group (-NO₂): Strong electron-withdrawing effect deactivates the pyrimidine ring, directing electrophilic substitution to the C6 position. It also stabilizes intermediates in nucleophilic aromatic substitution (SNAr) reactions.

- Alkyne Group (-C≡CH): The sp-hybridized carbon enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer functionalization. Steric hindrance from the propynyl group may slow SNAr kinetics at C2 and C4 positions.

Computational studies (e.g., DFT) can model charge distribution and predict sites for further functionalization .

Advanced: What analytical challenges arise when characterizing byproducts in the synthesis of this compound?

Answer:

- Regioisomer Formation: Nitro group orientation (C5 vs. C6) can produce isomeric byproducts. 2D NMR (COSY, HSQC) distinguishes between isomers via coupling patterns.

- Hydrolysis Products: Trace moisture may hydrolyze the chloro group to a hydroxyl derivative. LC-MS monitors hydrolytic stability under varying pH conditions.

- Crystallinity Issues: Poorly crystalline samples require powder XRD or dynamic nuclear polarization (DNP) NMR for structural resolution .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Kinase Inhibition: The pyrimidine core mimics ATP-binding motifs, making it a scaffold for kinase inhibitors.

- Click Chemistry Probes: The alkyne group enables conjugation to azide-tagged biomolecules for target identification.

- Nitroreductase Substrates: The nitro group can be reduced enzymatically, useful in prodrug activation studies .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking: Software like AutoDock Vina models binding to kinase active sites (e.g., EGFR or VEGFR2), leveraging the nitro group’s hydrogen-bonding capacity.

- MD Simulations: Assess stability of the alkyne group in hydrophobic pockets over 100-ns trajectories.

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against cancer cell lines .

Advanced: What crystallographic challenges are associated with this compound?

Answer:

- Twinned Crystals: Nitro and alkyne groups induce packing disorders. SHELXD resolves twin laws via Patterson methods.

- Thermal Motion: High B-factors for the alkyne moiety require low-temperature (100 K) data collection.

- Hydrogen Bonding: Weak C–H⋯O/N interactions dominate lattice stabilization, necessitating high-resolution (<1.0 Å) data for accurate refinement .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Nitro Group Toxicity: Use fume hoods to avoid inhalation; nitro compounds may be mutagenic.

- Alkyne Reactivity: Avoid contact with oxidizing agents to prevent explosive acetylide formation.

- PPE: Gloves (nitrile) and goggles mandatory. Refer to SDS guidelines for chloropyrimidines .

Advanced: How does the compound’s solubility profile affect formulation in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.